2-(Diethylamino)ethanethiol

Beschreibung

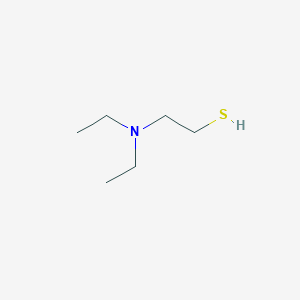

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDSNEVSFQMCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074414 | |

| Record name | 2-(Diethylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-38-9 | |

| Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Diethylamino)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6S7Q84YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Diethylamino)ethanethiol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of this compound. The information is tailored for professionals in research and drug development, with a focus on quantitative data and experimental methodologies.

Molecular Structure and Identification

This compound, also known as diethylcysteamine, is an organic compound featuring both a tertiary amine and a thiol functional group.[1][2] Its unique structure contributes to its reactivity, making it a valuable intermediate in various organic syntheses.[2][3]

The canonical SMILES representation of the molecule is CCN(CC)CCS.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H15NS | [1][3][4][5] |

| Molecular Weight | 133.26 g/mol | [1][6] |

| CAS Number | 100-38-9 | [1][3][4][7] |

| Appearance | Colorless to light yellow liquid | [2][3][5] |

| Odor | Strong, unpleasant, pungent | [2][3][5] |

| Density | 0.895 g/cm³ | [3][5] |

| Boiling Point | 161.6 °C at 760 mmHg | [3][5] |

| Flash Point | 51.5 °C | [3][5] |

| Vapor Pressure | 2.26 mmHg at 25 °C | [3][5] |

| Refractive Index | 1.469 | [3][5] |

| Solubility | Soluble in water, ethanol, acetone, chloroform, and ether | [2][3][5] |

Experimental Protocol: Odorless Deprotection of Aromatic Methyl Ethers

This compound has been identified as an effective reagent for the deprotection of aromatic methyl ethers to yield phenols. A significant advantage of this method is the ability to conduct an essentially odorless workup, as both the reagent and its methylated byproduct are soluble in dilute acid.[8][9]

General Procedure:

A detailed experimental protocol as described by Magano et al. (2006) is as follows:

-

Reaction Setup : To a solution of the aryl methyl ether (1.0 equivalent) in N,N-dimethylformamide (DMF), add this compound hydrochloride (2.0 equivalents) and sodium tert-butoxide (4.0 equivalents).

-

Reaction Execution : Stir the resulting suspension at 80 °C.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate (B1210297) and 1 N HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 N HCl (twice), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol.

This method is noted for its compatibility with a wide range of functional groups and its practicality for large-scale synthesis.[8] The optimal combination of base and solvent was identified as sodium tert-butoxide in DMF, which consistently provides the best yields.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the deprotection of aromatic methyl ethers using this compound.

Caption: Experimental workflow for aryl methyl ether deprotection.

References

- 1. This compound | C6H15NS | CID 16032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. usbio.net [usbio.net]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Ethanethiol, 2-(diethylamino)- [webbook.nist.gov]

- 8. This compound, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Synthesis and characterization of 2-(Diethylamino)ethanethiol

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Diethylamino)ethanethiol

Introduction

This compound, also known as diethylcysteamine, is an organic compound featuring both a tertiary amine and a thiol functional group. This bifunctional nature makes it a versatile intermediate in organic synthesis and a compound of interest in various research areas. It is utilized in the synthesis of other compounds, as a complexing agent for metal ions in catalyst preparation, and has potential applications in pharmacology due to the biological activities associated with thiols. Notably, it has been reported as a practical, odorless reagent for the deprotection of aromatic methyl ethers in large-scale synthesis, offering a significant advantage over traditional, malodorous thiols like ethanethiol. This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in common organic solvents like ethanol (B145695) and ether and can be dissolved in water. Due to the basicity of the tertiary amine, the compound is often prepared and handled as its more stable hydrochloride salt, which typically appears as crystals.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NS | |

| Molar Mass | 133.26 g/mol | |

| Boiling Point | 161.6 °C at 760 mmHg | |

| Density | 0.895 g/cm³ | |

| Flash Point | 51.5 °C | |

| Refractive Index | 1.469 | |

| CAS Number | 100-38-9 (free base) | |

| CAS Number | 1942-52-5 (hydrochloride salt) | |

| Melting Point (HCl Salt) | 170-175 °C |

Synthesis of this compound

A common and practical laboratory-scale synthesis of this compound proceeds in two main stages. First, the precursor 2-(diethylamino)ethyl chloride is synthesized from 2-(diethylamino)ethanol (B1670525). This is followed by the conversion of the alkyl chloride to the corresponding thiol.

Logical Workflow for Synthesis

Caption: Synthesis workflow from 2-(diethylamino)ethanol to the final product.

Experimental Protocols

Stage 1: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This procedure is based on the well-established method of converting alcohols to alkyl chlorides using thionyl chloride. The in situ generation of hydrogen chloride protonates the tertiary amine, yielding the stable hydrochloride salt.

-

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Absolute ethanol (for recrystallization)

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for SO₂ and HCl), dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred solution. This reaction is highly exothermic and releases toxic gases, so it must be performed in a well-ventilated fume hood. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 1-2 hours to ensure the reaction is complete.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude product can be purified by recrystallization. Add a minimal amount of hot absolute ethanol to dissolve the crude solid, then cool the solution in an ice bath to induce crystallization.

-

Collect the white crystals of 2-(diethylamino)ethyl chloride hydrochloride by suction filtration, wash with a small volume of cold absolute ethanol, and dry under vacuum.

-

Stage 2: Synthesis of this compound from its Hydrochloride Salt

This stage involves a nucleophilic substitution reaction where the chloride is displaced by a hydrosulfide anion.

-

Materials:

-

2-(Diethylamino)ethyl chloride hydrochloride

-

Sodium hydrosulfide (NaSH) or Potassium hydrogen sulfide (B99878) (KSH)

-

Ethanol or a similar protic solvent

-

Dilute hydrochloric acid

-

Dil

-

Physical and chemical properties of diethylcysteamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of diethylcysteamine (2-(diethylamino)ethanethiol). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of relevant biological pathways and experimental processes.

Core Physical and Chemical Properties

Diethylcysteamine is a sulfur-containing organic compound with a versatile range of applications in chemical synthesis and potential therapeutic interest due to its structural similarity to endogenous aminothiols. A summary of its key physical and chemical properties is presented below.

Data Summary

The quantitative data for diethylcysteamine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Diethylcysteamine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NS | |

| Molecular Weight | 133.26 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, disagreeable | |

| Density | 0.895 g/cm³ | |

| Boiling Point | 161.6 °C at 760 mmHg | |

| Flash Point | 51.5 °C | |

| Vapor Pressure | 2.26 mmHg at 25 °C | |

| Refractive Index | 1.469 | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Table 2: Properties of Diethylcysteamine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NS·HCl | |

| Molecular Weight | 169.72 g/mol | |

| Appearance | White to off-white crystals or crystalline powder | |

| Melting Point | 170-175 °C | |

| Solubility in Water | Soluble |

Solubility Profile

Diethylcysteamine exhibits solubility in a range of solvents. While its solubility in water is limited, it is highly soluble in many organic solvents. The presence of the polar amino group allows for some interaction with aqueous media, while the diethyl and ethyl groups contribute to its solubility in less polar environments.

-

Water: Limited solubility. The hydrochloride salt, however, is soluble in water.

-

Organic Solvents: Highly soluble in ethanol, acetone, and chloroform. It is also soluble in ether.

pKa Values

Stability and

Spectroscopic Profile of 2-(Diethylamino)ethanethiol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(diethylamino)ethanethiol, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources. It is important to note that much of the publicly available NMR and IR data pertains to the hydrochloride salt of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of this compound Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.57 - 2.76 | m | -CH₂- (ethyl & ethanethiol) |

| 2.37 | s | -SH |

| 1.44 | t | -CH₃ (ethyl) |

Note: Data corresponds to the hydrochloride salt. The broad multiplet between 3.57 and 2.76 ppm encompasses the methylene (B1212753) protons of the two ethyl groups and the methylene protons of the ethanethiol (B150549) backbone. The thiol proton appears as a singlet at 2.37 ppm. The terminal methyl protons of the ethyl groups present as a triplet at 1.44 ppm.[1]

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 52.5 | N-CH₂- |

| 47.3 | N-CH₂- (ethyl) |

| 23.8 | -CH₂-SH |

| 11.8 | -CH₃ (ethyl) |

Note: The provided ¹³C NMR data is based on computational predictions, as readily available experimental spectra are limited in the reviewed literature.

Infrared (IR) Spectroscopy

Key IR Absorption Bands of this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 2550 | Weak | S-H stretch |

| 1465 | Medium | C-H bend (alkane) |

| 1200 - 1000 | Medium | C-N stretch |

Note: The IR data corresponds to the hydrochloride salt. The characteristic S-H stretching vibration is typically weak and may be broad.

Mass Spectrometry (MS)

Key Mass Fragments of this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 133 | Low | [M]⁺ (Molecular Ion) |

| 86 | High | [(C₂H₅)₂NCH₂]⁺ |

| 58 | High | [CH₂=N(C₂H₅)]⁺ |

Note: The mass spectrometry data corresponds to the free base under electron ionization (EI) conditions, typically in a GC-MS setup. The base peak is often observed at m/z 86, resulting from alpha-cleavage.[2]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Experimental Protocols

The following are detailed protocols for acquiring NMR, IR, and MS data for this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: Calibrate the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Place a single drop of neat this compound (as the free base, which is a liquid) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (free base) in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 or as appropriate.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

References

An In-depth Technical Guide on the Reactivity of the Thiol Group in 2-(diethylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethanethiol, a versatile aminothiol, possesses a highly reactive thiol group that makes it a valuable reagent in various chemical and biological applications. Its unique structure, featuring a nucleophilic thiol and a tertiary amine, dictates its reactivity profile, influencing its participation in a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound, including its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate its application in research and drug development.

Core Reactivity of the Thiol Group

The thiolate form is a potent nucleophile, readily participating in a variety of reactions.[1] Furthermore, the thiol group is susceptible to oxidation, leading to the formation of disulfides and other oxidized sulfur species. This redox activity is central to its role as a radioprotective agent and its involvement in redox signaling pathways.[2][3]

Key Reactions and Quantitative Data

The thiol group of this compound undergoes several important reactions, making it a versatile building block in organic synthesis and bioconjugation.

S-Alkylation (Thioether Formation)

The thiolate anion of this compound is an excellent nucleophile for S-alkylation reactions with alkyl halides, leading to the formation of stable thioethers. This reaction is a fundamental method for introducing the 2-(diethylamino)ethylthio moiety into molecules.

Table 1: Quantitative Data for S-Alkylation of this compound

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | NaH | DMF | 25 | 1 | >95 | [General knowledge] |

| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile (B52724) | 80 | 2 | 92 | [4] |

| Ethyl Bromoacetate | Et₃N | THF | 25 | 3 | 88 | [General knowledge] |

Michael Addition

As a soft nucleophile, the thiolate of this compound readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is highly efficient for the formation of carbon-sulfur bonds.[4][5]

Table 2: Quantitative Data for Michael Addition of this compound

| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Acrylate | Et₃N | Methanol | 25 | 2 | 98 | [General knowledge] |

| N-Ethylmaleimide | None | PBS (pH 7.4) | 25 | 0.5 | >99 | [6] |

| Acrylonitrile | DBU | THF | 25 | 1 | 95 | [General knowledge] |

Thiol-Ene Reaction

The thiol-ene reaction is a powerful "click" chemistry transformation involving the radical-mediated addition of a thiol to an alkene.[7] This reaction is known for its high efficiency, stereoselectivity, and rapid rates, making it suitable for materials science and bioconjugation.[1]

Table 3: Quantitative Data for Thiol-Ene Reaction of this compound

| Alkene | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | AIBN | Toluene | 80 | 4 | 90 | [8] |

| Allyl Alcohol | DMPA (UV light) | Methanol | 25 | 0.5 | >95 | [1] |

| Styrene | Eosin Y (Visible light) | CH₂Cl₂ | 25 | 36 | 85 | [9] |

Disulfide Formation and Exchange

The thiol group of this compound can be oxidized to form a disulfide bond. This reversible reaction is crucial in biological systems and is a key aspect of its radioprotective effects. Thiol-disulfide exchange reactions are also important for the formation of asymmetric disulfides.[10][11]

Table 4: Quantitative Data for Disulfide Formation from this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Air (O₂) | Water (pH 8) | 25 | 24 | Moderate | [General knowledge] |

| H₂O₂ | Water | 25 | 1 | High | [General knowledge] |

| Iodine (I₂) | Ethanol | 25 | 0.5 | >95 | [General knowledge] |

| Sulfuryl Fluoride (SO₂F₂) | CH₂Cl₂/H₂O | 25 | 0.5 | Quantitative | [12] |

Experimental Protocols

Protocol 1: S-Alkylation of this compound with Benzyl Bromide

Materials:

-

This compound hydrochloride (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of this compound hydrochloride in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioether.

Protocol 2: Michael Addition of this compound to N-Ethylmaleimide

Materials:

-

This compound (1.0 eq)

-

N-Ethylmaleimide (1.0 eq)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve N-ethylmaleimide in PBS (pH 7.4).

-

Add this compound to the solution with stirring.

-

The reaction is typically rapid and can be monitored by the disappearance of the thiol using Ellman's reagent or by LC-MS.

-

The resulting thioether adduct can be used directly in solution for subsequent applications or purified by reversed-phase HPLC if necessary.

Protocol 3: Photoinitiated Thiol-Ene Reaction with Allyl Alcohol

Materials:

-

This compound (1.1 eq)

-

Allyl alcohol (1.0 eq)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq)

-

Anhydrous methanol

Procedure:

-

In a quartz reaction vessel, dissolve allyl alcohol and DMPA in anhydrous methanol.

-

Add this compound to the solution.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the stirred solution with a UV lamp (e.g., 365 nm) at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography.[1]

Visualization of Key Reaction Mechanisms and Workflows

Thiol-Ene Radical Reaction Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid [scholarworks.indianapolis.iu.edu]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. microdetection.cn [microdetection.cn]

- 6. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Diethylamino)ethanethiol Hydrochloride: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(diethylamino)ethanethiol hydrochloride, a versatile reagent with applications in organic synthesis and potential pharmacological interest. This document details its chemical and physical properties, safe handling procedures, and a key experimental protocol for its use in the deprotection of aromatic methyl ethers.

Core Properties

This compound hydrochloride, also known as 2-diethylaminoethyl mercaptan hydrochloride, is a white crystalline solid with a characteristic unpleasant odor.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in water.[2] The presence of both a thiol and a tertiary amine group makes it a valuable bifunctional molecule in chemical synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1942-52-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₆ClNS | --INVALID-LINK-- |

| Molecular Weight | 169.72 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Odor | Unpleasant | --INVALID-LINK-- |

| Melting Point | 170-175 °C | --INVALID-LINK-- |

| Solubility | Soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound;hydrochloride |

| SMILES | CCN(CC)CCS.Cl |

| InChI | InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |

Safety and Handling

Proper handling of this compound hydrochloride is crucial to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

Based on aggregated data from ECHA C&L notifications, this compound hydrochloride has the following GHS classifications[1]:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] A NIOSH-approved respirator is recommended if dust is generated.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The compound is hygroscopic and should be stored under an inert atmosphere.

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Toxicity Data

Experimental Protocols and Applications

A significant application of this compound hydrochloride is in the deprotection of aromatic methyl ethers, providing a more user-friendly alternative to traditional thiols due to an essentially odorless workup.[4][5]

Deprotection of Aromatic Methyl Ethers

The following is a representative experimental protocol adapted from Magano, J. et al., J. Org. Chem. 2006, 71, 18, 7103-7105.[1][4][5]

Materials:

-

Aromatic methyl ether

-

This compound hydrochloride

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous N,N-dimethylformamide (DMF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Suspend this compound hydrochloride in dry DMF in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the flask in an ice-water bath.

-

Add NaOt-Bu in one portion.

-

After 5 minutes, remove the cooling bath and stir the resulting suspension for 15 minutes at room temperature.

-

Add the aromatic methyl ether in one portion.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Once the reaction is complete, allow the flask to cool to room temperature and then place it in an ice-water bath.

-

Carefully add 1 N HCl dropwise to adjust the pH to 1.

-

Add ethyl acetate to the flask.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash them three times with water, followed by a wash with saturated brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography or recrystallization to obtain the desired phenol.

Experimental Workflow Diagram

Caption: Workflow for the deprotection of aromatic methyl ethers.

Biological Activity and Signaling Pathways

While some sources suggest that this compound hydrochloride may have biological activities, including potential interactions with opioid receptors, a thorough search of scientific literature did not yield specific studies or data to confirm these interactions or elucidate any signaling pathways. Therefore, a diagram for a signaling pathway cannot be provided at this time. Further research is required to investigate the pharmacological effects of this compound.

Conclusion

This compound hydrochloride is a valuable chemical reagent with well-defined physical and chemical properties. Its primary documented application is as an effective and less odorous alternative for the deprotection of aromatic methyl ethers in organic synthesis. While its biological activities are not well-characterized in publicly available literature, its handling requires adherence to standard safety protocols for irritant compounds. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. CAS 1942-52-5: (Diethylamino)ethanethiol hydrochloride [cymitquimica.com]

- 3. This compound | C6H15NS | CID 16032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

The Pivotal Role of Thiols in Biology and Medicine: A Technical Guide to Cysteamine and Other Key Aminothiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiols, organic compounds characterized by the presence of a sulfhydryl (-SH) group, are fundamental to a vast array of biological processes. Their unique reactivity, particularly the ability of the thiol group to undergo redox reactions, chelate metals, and act as a potent nucleophile, underpins their critical roles in cellular function and positions them as versatile therapeutic agents. This technical guide provides an in-depth exploration of the biological importance and burgeoning applications of aminothiols, with a primary focus on cysteamine (B1669678), a simple yet potent aminothiol (B82208) with diverse therapeutic applications. We delve into the mechanisms of action, present key quantitative data from clinical and preclinical studies, and provide detailed experimental protocols for significant applications. This guide also explores other clinically relevant thiols, including N-acetylcysteine (NAC), mercaptopurine, and penicillamine (B1679230), offering a comparative perspective on their therapeutic utility.

Introduction: The Ubiquitous Thiol Group

The sulfhydryl group of thiols is one of the most reactive functional groups in biological systems. Its reactivity stems from the relatively low pKa of the thiol proton, leading to the formation of the highly nucleophilic thiolate anion (-S⁻) at physiological pH. This inherent reactivity allows thiols to participate in a multitude of biological processes[1]:

-

Redox Homeostasis: Thiols are central to maintaining the cellular redox balance. The reversible oxidation of thiols to disulfides and their subsequent reduction is a key mechanism for antioxidant defense and redox signaling. Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).

-

Enzyme Catalysis: The thiol group of cysteine residues in the active sites of many enzymes acts as a potent nucleophile, participating directly in catalytic reactions.

-

Protein Structure and Function: Disulfide bonds formed between cysteine residues are crucial for the tertiary and quaternary structure of many proteins, particularly extracellular proteins.

-

Metal Chelation: The soft nature of the sulfur atom in thiols makes them excellent ligands for binding heavy metal ions. This property is exploited in chelation therapy for heavy metal poisoning.

This guide will focus on aminothiols, a class of thiols containing an amino group, which often enhances their biological activity and cellular uptake. While the initial topic of interest was DEAE-thiol (N,N-diethylaminoethanethiol), the limited publicly available data on its biological significance has led us to focus on its structurally similar and well-researched counterpart, cysteamine , as a representative aminothiol.

Cysteamine: A Model Aminothiol with Diverse Therapeutic Potential

Cysteamine is the simplest stable aminothiol, consisting of an amino group and a thiol group linked by an ethyl bridge. It is an endogenous metabolite derived from the degradation of coenzyme A.[1] Its biological importance and therapeutic applications are multifaceted, stemming from its ability to act as an antioxidant, a cystine-depleting agent, and a modulator of various cellular processes.

Mechanism of Action

Cysteamine's therapeutic effects are mediated through several key mechanisms:

-

Cystine Depletion: In the lysosomal storage disorder cystinosis, a defective lysosomal cystine transporter leads to the accumulation of cystine crystals within lysosomes. Cysteamine enters the lysosome and reacts with cystine to form a mixed disulfide (cysteine-cysteamine) and cysteine.[2] These smaller molecules can then exit the lysosome via the lysine (B10760008) transporter, effectively reducing the intralysosomal cystine load.[2]

-

Antioxidant Activity: Cysteamine can directly scavenge reactive oxygen species. More importantly, it serves as a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, thereby bolstering the cellular antioxidant defense system.[1]

-

Inhibition of Melanin (B1238610) Synthesis: In the treatment of hyperpigmentation, cysteamine is believed to inhibit the enzymes tyrosinase and peroxidase, which are crucial for melanin production. It may also scavenge dopaquinone (B1195961) and chelate copper ions, further disrupting the melanin synthesis pathway.[3]

-

Radioprotection: The thiol group of cysteamine can donate a hydrogen atom to neutralize free radicals generated by ionizing radiation, thereby protecting critical cellular components like DNA from radiation-induced damage.[4][5]

Potential Applications

Oral cysteamine is the standard-of-care treatment for nephropathic cystinosis.[6][7] Early initiation of therapy can significantly delay the progression of renal failure and improve growth in affected children.[7]

Quantitative Data: Cysteamine for Cystinosis

| Parameter | Immediate-Release Cysteamine (Cystagon®) | Delayed-Release Cysteamine (Procysbi®) | Reference |

| Dosing Frequency | Every 6 hours | Every 12 hours | [5][6] |

| Mean Peak WBC Cystine Level (nmol 1/2 cystine/mg protein) | 0.54 ± 0.05 | 0.62 ± 0.05 | [5][8] |

| Therapeutic Goal for WBC Cystine Level (nmol 1/2 cystine/mg protein) | < 1.0 | < 1.0 | [6] |

Topical cysteamine cream has emerged as a novel and effective treatment for hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[9][10] It offers a safe and potent alternative to traditional depigmenting agents like hydroquinone.[11]

Quantitative Data: Topical Cysteamine for Melasma

| Study | Treatment Duration | Parameter | Cysteamine Group | Control/Comparator Group | P-value | Reference |

| Farshi et al. (2018) | 4 months | Mean MASI Score Reduction | Significant reduction (8.03 ± 5.2 at 4 months) | Placebo (12.2 ± 7.4 at 4 months) | 0.04 | [12] |

| Nguyen et al. (2020) | 16 weeks | Mean mMASI Score Reduction (%) | 21.3% (Intention-to-treat) / 39.1% (Per-protocol) | Hydroquinone 4%: 32% | Not statistically significant | [13] |

| Karrabi et al. | 6 weeks | Mean mMASI Score Reduction (%) | 29.72% | N/A | 0.017 | [11] |

Aminothiols like cysteamine have been investigated as radioprotective agents to mitigate the harmful effects of ionizing radiation, particularly in the context of radiotherapy.[1] Their ability to scavenge free radicals is a key mechanism in this application.[4][5]

Research is ongoing into the use of cysteamine for other conditions, including neurodegenerative diseases and as an antimicrobial agent.[14][15][16]

Experimental Protocols

-

Objective: To reduce white blood cell (WBC) cystine levels to below 1 nmol half-cystine/mg protein.

-

Procedure:

-

Diagnosis Confirmation: Confirm the diagnosis of nephropathic cystinosis through measurement of WBC cystine levels.

-

Initial Dosing (Immediate-Release): Initiate oral cysteamine bitartrate (B1229483) (Cystagon®) at a low dose (e.g., 0.3 to 0.5 g/day for adults, divided into 4 daily doses) and gradually increase over 4 to 6 weeks.[17]

-

Maintenance Dosing (Immediate-Release): The typical maintenance dose is around 2 g/day for adults, divided into four doses.[17]

-

Dosing (Delayed-Release): For delayed-release cysteamine (Procysbi®), the dosing is typically every 12 hours.[17]

-

Monitoring: Monitor WBC cystine levels regularly (e.g., every 3 months) to ensure they remain within the therapeutic range.[6] Adjust dosage as needed based on these levels and patient tolerance.

-

-

Objective: To reduce hyperpigmentation in patients with melasma.

-

Procedure:

-

Patient Selection: Enroll patients with a clinical diagnosis of epidermal melasma.

-

Application: Instruct patients to apply a thin layer of 5% cysteamine cream to the affected areas once daily in the evening.[9]

-

Contact Time: The cream should be left on for 15 minutes and then washed off with a gentle cleanser and water.[9]

-

Moisturization: After washing, a moisturizer should be applied to the treated area.

-

Treatment Duration: Continue daily application for an initial period of 8 to 12 weeks for optimal results.[9]

-

Maintenance: For maintenance, the frequency of application can be reduced to twice a week.[9]

-

Assessment: Evaluate the reduction in pigmentation using a standardized scale such as the modified Melasma Area and Severity Index (mMASI) at baseline and at regular intervals during treatment.[11][12][13]

-

Other Important Thiols in Medicine

Beyond cysteamine, several other thiol-containing compounds have significant therapeutic applications.

N-Acetylcysteine (NAC)

NAC is a precursor to the amino acid L-cysteine and, subsequently, to glutathione.[18] Its primary applications are as a mucolytic agent and as an antidote for acetaminophen (B1664979) (paracetamol) overdose.

-

Mucolytic Action: NAC breaks the disulfide bonds in mucoproteins, reducing the viscosity of mucus in respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[6][19]

-

Acetaminophen Overdose: In acetaminophen overdose, a toxic metabolite, NAPQI, depletes hepatic glutathione stores, leading to liver damage. Intravenous or oral administration of NAC replenishes glutathione levels, detoxifying NAPQI and preventing severe hepatotoxicity.[6][19]

Quantitative Data: N-Acetylcysteine (NAC)

| Application | Parameter | NAC Treatment | Outcome | Reference |

| Acetaminophen Overdose | Hepatotoxicity (AST/ALT > 1000 IU/L) | 48-hour IV NAC protocol (140 mg/kg loading dose, then 70 mg/kg q4h for 12 doses) | 10% in patients treated within 10 hours; 27.1% in patients treated between 10-24 hours | [20] |

| COPD | Annual rate of moderate or severe exacerbations | 600 mg twice daily for 2 years | 24% lower in the NAC group compared to placebo | [21] |

| COPD | Change in FEV1 | 600 mg twice daily | No significant difference compared to placebo | [22][23] |

-

Objective: To prevent or mitigate liver damage following acetaminophen overdose.

-

Procedure:

-

Patient Assessment: Obtain a history of the ingestion and measure serum acetaminophen levels to assess the risk of hepatotoxicity using the Rumack-Matthew nomogram.

-

IV NAC Administration (20-hour protocol):

-

Loading Dose: Administer 150 mg/kg of NAC in 200 mL of 5% dextrose over 60 minutes.

-

Second Infusion: Administer 50 mg/kg in 500 mL of 5% dextrose over 4 hours.

-

Third Infusion: Administer 100 mg/kg in 1000 mL of 5% dextrose over 16 hours.

-

-

IV NAC Administration (48-hour protocol):

-

Monitoring: Monitor liver function tests (AST, ALT, bilirubin, INR) and clinical status throughout the treatment.

-

Mercaptopurine

Mercaptopurine is a purine (B94841) analogue and a thiol-containing antimetabolite used primarily in the treatment of acute lymphoblastic leukemia (ALL).[24]

-

Mechanism of Action: Mercaptopurine is converted intracellularly to its active metabolite, thioinosine monophosphate (TIMP). TIMP inhibits several enzymes involved in de novo purine synthesis, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly proliferating cancer cells.[20][25]

Quantitative Data: Mercaptopurine for Acute Lymphoblastic Leukemia (ALL)

| Parameter | Treatment Regimen | Outcome | Reference |

| Maintenance Therapy | Daily oral mercaptopurine with weekly methotrexate (B535133) | A cornerstone of curative therapy for childhood ALL | [26] |

| Relapse Risk | Adherence to mercaptopurine therapy | Lower risk of disease recurrence | [27] |

-

Objective: To maintain remission in patients with ALL.

-

Procedure:

-

Dosing: The typical starting dose is 1.5 to 2.5 mg/kg orally once daily.[24][28] Dosing is often adjusted based on blood counts to maintain a target range for white blood cells and neutrophils.

-

Combination Therapy: Mercaptopurine is usually administered in combination with weekly methotrexate and sometimes with other agents like vincristine (B1662923) and corticosteroids in pulsed regimens.[29]

-

Monitoring: Regularly monitor complete blood counts to assess for myelosuppression and adjust the dose accordingly. Monitor liver function tests for potential hepatotoxicity.

-

Pharmacogenetic Testing: Consider testing for thiopurine methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) variants, as individuals with reduced enzyme activity are at a higher risk of severe myelosuppression and require dose adjustments.

-

Penicillamine

Penicillamine is a thiol-containing chelating agent used in the treatment of Wilson's disease and cystinuria.[11][30][31]

-

Mechanism of Action:

-

Wilson's Disease: Penicillamine chelates excess copper in the body, forming a stable, soluble complex that is excreted in the urine.[17][30]

-

Cystinuria: It undergoes a thiol-disulfide exchange reaction with cystine to form a more soluble mixed disulfide (penicillamine-cysteine), which is readily excreted, thereby preventing the formation of cystine kidney stones.[11]

-

Quantitative Data: Penicillamine for Wilson's Disease

| Parameter | Penicillamine Treatment | Outcome | Reference |

| 24-hour Urinary Copper Excretion | Initial treatment | Increased excretion, often to >2 mg/day | [32] |

| Free Serum Copper | Maintenance therapy | Reduction to <10 μg/dL | [32] |

| Diagnostic Challenge Test | Single dose of penicillamine | Urinary copper excretion >25 µmol/24 hr is highly suggestive of Wilson's disease | [33] |

-

Objective: To promote the urinary excretion of excess copper and maintain a negative copper balance.

-

Procedure:

-

Initial Dosing: The typical adult starting dose is 750 to 1500 mg/day, divided into 3 or 4 doses, taken on an empty stomach.[32]

-

Monitoring: Monitor 24-hour urinary copper excretion and free serum copper levels to assess the efficacy of the treatment.

-

Dose Adjustment: Adjust the maintenance dose to achieve a free serum copper level of less than 10 μg/dL.[32]

-

Adverse Effect Monitoring: Regularly monitor for potential side effects, including hematological, renal, and dermatological toxicities.

-

Visualization of Pathways and Workflows

Signaling Pathway: Cysteamine's Mechanism in Cystinosis

Caption: Cysteamine's mechanism of action in reducing lysosomal cystine accumulation in cystinosis.

Experimental Workflow: Topical Cysteamine for Melasma Clinical Trial

Caption: A typical experimental workflow for a clinical trial evaluating topical cysteamine for melasma.

Logical Relationship: Thiol Compounds in Chelation Therapy

Caption: The logical relationship of thiol-containing compounds in heavy metal chelation therapy.

Conclusion and Future Directions

Thiols, and specifically aminothiols like cysteamine, represent a class of compounds with profound biological importance and a wide spectrum of therapeutic applications. Their unique chemical properties enable them to modulate critical cellular processes, from maintaining redox homeostasis to chelating toxic metals and interfering with metabolic pathways. The successful clinical use of cysteamine for cystinosis, the emergence of topical cysteamine as a leading treatment for hyperpigmentation, and the established roles of NAC, mercaptopurine, and penicillamine underscore the immense potential of thiol-based therapeutics.

Future research should focus on several key areas:

-

Novel Thiol-Based Drug Development: The design and synthesis of novel thiol compounds with enhanced specificity, improved pharmacokinetic profiles, and reduced side effects.

-

Mechanism Elucidation: Further investigation into the precise molecular mechanisms underlying the diverse biological effects of thiols to identify new therapeutic targets.

-

Combination Therapies: Exploring the synergistic effects of thiol-containing drugs with other therapeutic modalities to enhance efficacy and overcome resistance.

-

Drug Delivery Systems: The development of advanced drug delivery systems to improve the stability and targeted delivery of thiol-based drugs.

The continued exploration of the rich chemistry and biology of thiols holds great promise for the development of innovative treatments for a wide range of diseases, offering new hope to patients and advancing the frontiers of medicine.

References

- 1. nhsdorset.nhs.uk [nhsdorset.nhs.uk]

- 2. researchgate.net [researchgate.net]

- 3. emdocs.net [emdocs.net]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. A randomized controlled crossover trial with delayed-release cysteamine bitartrate in nephropathic cystinosis: effectiveness on white blood cell cystine levels and comparison of safety [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Early oral cysteamine therapy for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dermnetnz.org [dermnetnz.org]

- 10. urbanskinrx.com [urbanskinrx.com]

- 11. Efficacy and Safety of Cysteamine in Melasma in Patients of Skin of Colour: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of cysteamine cream in the treatment of epidermal melasma, evaluating by Dermacatch as a new measurement method: a randomized double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karinasoeiro.com [karinasoeiro.com]

- 14. Wilson's disease: assessment of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinicaltrial.be [clinicaltrial.be]

- 16. Effect of high-dose N-acetylcysteine on exacerbations and lung function in patients with mild-to-moderate COPD: a double-blind, parallel group, multicentre randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. cystinosis.org [cystinosis.org]

- 19. researchgate.net [researchgate.net]

- 20. Acetaminophen overdose: a 48-hour intravenous N-acetylcysteine treatment protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. examine.com [examine.com]

- 22. The efficacy of N-acetylcysteine in chronic obstructive pulmonary disease patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The efficacy of N-acetylcysteine in chronic obstructive pulmonary disease patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. mft.nhs.uk [mft.nhs.uk]

- 26. Mercaptopurine/Methotrexate Maintenance Therapy of Childhood Acute Lymphoblastic Leukemia: Clinical Facts and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. obaid.info [obaid.info]

- 28. Mercaptopurine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 29. Acute Lymphoblastic Leukemia (ALL) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]

- 30. ontariopoisoncentre.ca [ontariopoisoncentre.ca]

- 31. lmskincentre.com [lmskincentre.com]

- 32. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Value of urinary copper excretion after penicillamine challenge in the diagnosis of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, toxicity, and hazards of 2-(Diethylamino)ethanethiol

An In-Depth Technical Guide on the Safety, Toxicity, and Hazards of 2-(Diethylamino)ethanethiol

Introduction

This compound (CAS No. 100-38-9) is an organic compound with the chemical formula C6H15NS.[1] It is also known by several synonyms, including Diethylcysteamine, 2-(Diethylamino)ethyl mercaptan, and Diethyl(2-mercaptoethyl)amine.[1][2] This compound presents as a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is utilized as an intermediate in organic synthesis and as a reagent for the deprotection of aromatic methyl ethers in pharmaceutical chemistry.[1][3][4] A key advantage in this application is that both the reagent and its byproduct are soluble in dilute acid, allowing for a simpler and essentially odorless workup.[3][4]

Critically, this compound is classified as a chemical weapon precursor.[2] The Department of Homeland Security (DHS) lists it as a Chemical of Interest (COI) due to security risks related to theft, as it can be converted into chemical weapons.[2] This regulatory status underscores the significant hazards associated with the compound and necessitates stringent handling and safety protocols. This guide provides a comprehensive overview of its physicochemical properties, hazards, toxicity, and safety procedures for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior, handling requirements, and potential exposure routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 100-38-9 | [1][2] |

| Molecular Formula | C6H15NS | [2] |

| Molecular Weight | 133.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |

| Boiling Point | 161.6°C at 760 mmHg | [1] |

| Density | 0.895 g/cm³ | [1] |

| Flash Point | 51.5°C | [1] |

| Vapor Pressure | 2.26 mmHg at 25°C | [1] |

| Solubility | Soluble in water, ethanol, and ether |[1] |

Hazard Identification and Classification

This compound is a hazardous substance with multiple risk classifications under the Globally Harmonized System (GHS). The primary hazards include flammability, acute toxicity, and severe corrosivity (B1173158) to skin and eyes.[2]

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][5] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

Note: The hydrochloride salt version of this chemical (CAS 1942-52-5) is classified differently, primarily as an irritant (H315, H319, H335).[6]

Toxicological Profile

The toxicological data for this compound is limited. Much of the available quantitative data comes from studies on structurally similar compounds, which should be used for context only and not as direct substitutes.

Acute Toxicity

Specific oral, dermal, and inhalation LD50/LC50 values for this compound are not well-documented in publicly available literature. However, data for analogous compounds illustrate the potential for significant toxicity.

Table 3: Acute Toxicity Data for Related Compounds

| Compound | CAS No. | Route | Species | Value | Reference |

|---|---|---|---|---|---|

| 2-(Dimethylamino)ethanethiol HCl | 13242-44-9 | Intraperitoneal | Mouse | LD50: 280 mg/kg | [7] |

| 2-(Diethylamino)ethanol | 100-37-8 | Oral | Rat | LD50: 1320 mg/kg | [8][9] |

| 2-(Diethylamino)ethanol | 100-37-8 | Dermal | Rabbit | LD50: 1260 µL/kg | [8] |

| 2-(Diethylamino)ethanol | 100-37-8 | Inhalation | Rat | LC50: 4.6 mg/L (4 h) |[9] |

Skin and Eye Effects

The compound is classified as causing severe skin burns and eye damage.[2] Contact can lead to rapid tissue destruction. The analogous compound, 2-diethylaminoethanol, is also known to be corrosive to the skin.[9][10]

Sensitization

There is a potential for this compound to cause an allergic skin reaction upon contact.[2] Individuals who become sensitized may experience a significant allergic response upon subsequent exposures, even to small amounts.

Genotoxicity and Carcinogenicity

No data regarding the mutagenic, genotoxic, or carcinogenic potential of this compound was identified in the reviewed sources.

Metabolism and Toxicokinetics (Hypothetical)

Specific metabolic pathways for this compound are not well-described in the available literature. However, based on its structure, a plausible metabolic route would involve Phase I and Phase II reactions common to xenobiotics.

-

Phase I Metabolism: The primary sites for Phase I metabolism would likely be the sulfur and nitrogen atoms. The sulfur atom could undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone. The tertiary amine could undergo N-dealkylation to remove ethyl groups or N-oxidation.

-

Phase II Metabolism: If hydroxylated metabolites are formed during Phase I, they could be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. The thiol group itself could potentially be methylated or undergo conjugation with glutathione.

Experimental Protocols (Generic)

Detailed experimental protocols for toxicity testing of this compound are not available. The following sections describe generalized methodologies based on OECD guidelines that are typically used to assess the hazards identified for this chemical.

Acute Oral Toxicity Protocol (Based on OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Preparation : A homogenous solution or suspension of the test substance is prepared. Animals (typically female rats) are fasted prior to dosing.

-

Dosing : A starting dose (e.g., 25, 200, or 2000 mg/kg) is administered to a group of three animals by oral gavage.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Stepwise Procedure : If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used in another group of animals.

-

Endpoint : The test allows for the determination of a GHS category for acute oral toxicity.

Skin Corrosion/Irritation Protocol (Based on OECD 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Preparation : A small area of fur on the back of an albino rabbit is clipped.

-

Application : A dose of 0.5 mL of the liquid substance is applied to a small patch of skin (approx. 6 cm²). The treated area is covered with a gauze patch.

-

Exposure : The exposure period is typically up to 4 hours. After exposure, the patch is removed, and the skin is washed.

-

Observation : The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint : The severity and reversibility of the observed skin reactions are scored to classify the substance as corrosive or irritant.

Safe Handling and Emergency Procedures

Given the significant hazards, strict safety protocols must be followed when handling this compound.

Exposure Controls and Personal Protection

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[5]

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[5]

-

Skin Protection : Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber) and protective clothing to prevent any skin contact.[5]

-

Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with organic vapor cartridges.[7]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Fire-Fighting Measures

-

Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[11] Do not use a direct water jet, as it may spread the fire.[12]

-

Specific Hazards : The substance is a flammable liquid. Vapors are heavier than air and may travel to an ignition source.[8] Hazardous combustion products include oxides of carbon, nitrogen, and sulfur.[7][11]

-

Protective Equipment : Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[11][12]

First-Aid Measures

-

Inhalation : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Spills and Leaks

Eliminate all ignition sources. Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth).[12] Use non-sparking tools for collection.[14] Place the material in a sealed container for proper disposal.

Environmental Hazards

There is a lack of specific data on the ecotoxicity of this compound.[7] However, given its chemical properties, release into the environment should be avoided. The product is not expected to be environmentally hazardous based on some classifications, but large or frequent spills could harm aquatic life.[12] Proper disposal in accordance with local, state, and federal regulations is mandatory.

Conclusion

This compound is a hazardous chemical with significant risks, including flammability, acute oral toxicity, and severe corrosivity to skin and eyes. Its designation as a chemical weapon precursor highlights the need for stringent security and handling protocols. Professionals working with this compound must adhere to rigorous safety measures, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate risks. The current lack of comprehensive toxicological and environmental data underscores the need for caution and further research.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H15NS | CID 16032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]

- 5. lookchem.com [lookchem.com]

- 6. Ethanethiol, 2-(diethylamino)-, hydrochloride (1:1) | C6H16ClNS | CID 16031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdc.gov [cdc.gov]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Aromatic Methyl Ether Deprotection using 2-(Diethylamino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deprotection of aromatic methyl ethers utilizing 2-(diethylamino)ethanethiol. This method offers a significant advantage over traditional thiol-based deprotection reagents due to its essentially odorless workup, making it a more practical and user-friendly option in a laboratory setting.[1][2][3] The reagent and its methylated byproduct are readily extracted into an aqueous acid phase, simplifying purification.[1][2][3]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the methyl group of the aromatic ether, leading to the cleavage of the ether bond and formation of the corresponding phenol.[4] This protocol has been successfully applied to a wide range of substrates, demonstrating its utility in organic synthesis and drug development.[1][2][3]

Key Advantages:

-

Odorless Workup: The primary advantage is the significant reduction in the malodorous conditions typically associated with low molecular weight thiols.[1][2][3]

-

High Yields: The protocol consistently affords the desired phenols in good to excellent yields for a variety of substrates.[1][2][3]

-

Simplified Purification: The basic nature of this compound and its methylated byproduct allows for their easy removal from the reaction mixture by extraction with dilute acid.[1][2][3]

-

Broad Substrate Scope: The method is compatible with a range of functional groups on the aromatic ring.[2]

Experimental Protocols

General Procedure for Aromatic Methyl Ether Deprotection

This protocol is adapted from the work of Magano, J. et al. as published in The Journal of Organic Chemistry, 2006, 71, 7103-7105.[2]

Materials:

-

Aromatic methyl ether substrate

-

This compound hydrochloride

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous N,N-dimethylformamide (DMF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice water bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend this compound hydrochloride (typically 2-3 equivalents relative to the substrate) in anhydrous N,N-dimethylformamide.

-

Base Addition: Cool the suspension in an ice water bath. Add sodium tert-butoxide (an equimolar amount relative to the thiol hydrochloride) in one portion.

-

Thiolate Formation: Remove the cooling bath and stir the resulting milky suspension at room temperature for approximately 15 minutes to allow for the formation of the thiolate.

-

Substrate Addition: Add the aromatic methyl ether substrate (1 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (the optimal temperature may vary depending on the substrate, typically between 80-150 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature and then place it in an ice water bath. Carefully add 1 N HCl dropwise to adjust the pH of the mixture to approximately 1.

-

Workup - Extraction: Add ethyl acetate to the quenched reaction mixture and transfer the contents to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with water (three times) and then with a saturated brine solution.

-